Inogatran

Übersicht

Beschreibung

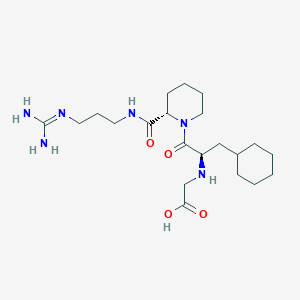

Inogatran (molecular weight: 439 Da) is a synthetic, low-molecular-weight, reversible, noncovalent direct thrombin inhibitor (DTI) . It selectively targets thrombin’s active site, inhibiting both free and clot-bound thrombin, which distinguishes it from indirect inhibitors like heparin . Preclinical studies demonstrated its efficacy in rodent models of venous and arterial thrombosis, achieving >80% antithrombotic effects at plasma concentrations of 0.45 µmol/L . This compound also enhanced thrombolysis when combined with recombinant tissue plasminogen activator (rt-PA) in canine models, prolonging vessel patency and reducing reocclusion rates . Notably, it exhibited a moderate prolongation of bleeding time at therapeutic doses, suggesting a favorable safety profile .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Inogatran wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer peptidomimetischen Struktur beinhaltet. Die Synthese beginnt mit der Herstellung der Kernpiperidinstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die gewünschte Thrombin-Inhibitoraktivität zu erreichen. Zu den wichtigsten Schritten gehören:

Bildung des Piperidinkernes: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Guanidin- und Carbamoylgruppen, werden durch Reaktionen wie Amidierung und Guanidierung eingeführt.

Endgültige Assemblierung: Das Endprodukt wird durch Peptidkopplungsreaktionen zusammengefügt, wobei häufig Reagenzien wie Carbodiimide zur Aktivierung verwendet werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Labor-Syntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Gewährleistung hoher Ausbeute und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung des Endprodukts verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Inogatran durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

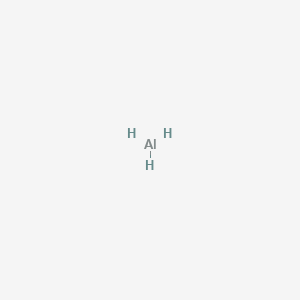

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche Grade der Thrombin-Inhibitoraktivität aufweisen und zur Untersuchung von Struktur-Wirkungs-Beziehungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: this compound wird als Modellverbindung zur Untersuchung der Peptidomimetikumsynthese und der Entwicklung von Thrombin-Inhibitoren verwendet.

Biologie: Es wird in biologischen Studien verwendet, um die Mechanismen der Blutgerinnselbildung und -hemmung zu verstehen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Vorbeugung und Behandlung thrombotischer Erkrankungen untersucht.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Antikoagulanzien verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Thrombin, ein Enzym, das für die Blutgerinnselbildung von entscheidender Bedeutung ist, direkt hemmt. Es bindet an die aktive Stelle von Thrombin und verhindert die Umwandlung von Fibrinogen in Fibrin, die für die Gerinnselbildung unerlässlich ist. Diese Hemmung verringert das Risiko der Gerinnselbildung in Blutgefäßen und verhindert so thrombotische Ereignisse .

Wissenschaftliche Forschungsanwendungen

Inogatran has several scientific research applications:

Chemistry: this compound is used as a model compound to study peptidomimetic synthesis and the development of thrombin inhibitors.

Biology: It is used in biological studies to understand the mechanisms of blood clot formation and inhibition.

Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.

Industry: The compound is used in the pharmaceutical industry for the development of new anticoagulant drugs

Wirkmechanismus

Inogatran exerts its effects by directly inhibiting thrombin, an enzyme crucial for blood clot formation. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition reduces the risk of clot formation in blood vessels, thereby preventing thrombotic events .

Vergleich Mit ähnlichen Verbindungen

Hirudin and Hirulog

- Mechanism: Hirudin, a 65-amino-acid peptide, binds irreversibly to thrombin, while Hirulog (bivalirudin) is a bivalent inhibitor targeting both the active site and exosite 1 .

- Efficacy: In rodent models, BCH-2763 (a Hirudin analogue) showed superior antithrombotic potency compared to Inogatran, heparin, and Argatroban .

Table 1: Key Differences Between this compound and Hirudin

Argatroban

- Mechanism : Argatroban is a small-molecule, reversible DTI with higher selectivity for thrombin’s active site .

- Efficacy: In canine coronary thrombosis models, Argatroban and this compound showed comparable efficacy in sustaining thrombolysis with rt-PA . However, Argatroban’s longer half-life (40–50 min vs. This compound’s 15–30 min) may require more frequent dosing adjustments .

- Clinical Use: Argatroban is FDA-approved for heparin-induced thrombocytopenia (HIT), whereas this compound remains investigational .

Melagatran/Ximelagatran

- Oral Bioavailability: this compound’s low oral bioavailability led to the development of Ximelagatran, an oral prodrug of Melagatran . Ximelagatran achieved 20% bioavailability but was withdrawn due to hepatotoxicity .

- Anticoagulant Profile: Melagatran (active form of Ximelagatran) and this compound share similar aPTT prolongation patterns, but this compound’s shorter half-life may reduce bleeding risks in acute settings .

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Melagatran | Ximelagatran |

|---|---|---|---|

| Route | IV | IV/SC | Oral |

| Half-Life | 15–30 min | 2–3 hours | 4–5 hours |

| aPTT Doubling | 1.25–1.45 µmol/L | 1.5–2.0 µmol/L | N/A |

| Key Limitation | No oral formulation | Hepatotoxicity | Market withdrawal |

Heparin and Low-Molecular-Weight Heparins (LMWHs)

- Mechanism: Heparin enhances antithrombin III (ATIII) activity but cannot inhibit clot-bound thrombin .

- Clinical Trials: In the TRIM study (n=1,209), heparin outperformed this compound in reducing composite ischemic events (29.5% vs. 36.1–39.4%) during infusion for unstable coronary artery disease . However, heparin’s rebound thrombosis risk post-discontinuation was comparable to this compound .

Factor Xa (FXa) Inhibitors

- Mechanism : FXa inhibitors (e.g., rivaroxaban) upstream of thrombin in the coagulation cascade reduce thrombin generation .

- Safety: FXa inhibitors may have fewer bleeding risks than DTIs, but this compound’s direct thrombin inhibition offers rapid, targeted action in acute thrombosis .

Key Research Findings

- Population Variability: Patients with coronary artery disease required 1.45 µmol/L this compound to double aPTT vs. 1.25 µmol/L in healthy subjects, highlighting dosing considerations .

- Bleeding Risk: At 0.8 µmol/L, this compound increased aPTT to 53 sec (vs. heparin’s 54 sec) with similar major bleeding rates (1.1%) .

Biologische Aktivität

Inogatran is a direct thrombin inhibitor that has been investigated for its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanism of action.

This compound functions by directly inhibiting thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By blocking thrombin activity, this compound reduces the formation of clots and has implications for preventing thrombosis in various clinical settings.

Efficacy in Animal Models

A significant study conducted on male Sprague-Dawley rats investigated the effects of this compound on neointimal hyperplasia following balloon injury to the carotid artery. The study involved 47 rats divided into five groups, each receiving different regimens of this compound administration:

| Treatment Regimen | Neointima/Media Ratio | Lumen Narrowing (%) |

|---|---|---|

| Control | 1.0 | 40 |

| Low Dose Injection | 0.7 | 30 |

| High Dose Injection | 0.5 | 25 |

| Short-term Infusion (3 hours) | 0.6 | 28 |

| Long-term Infusion (1 week) | 0.4 | 20 |

Results: All treatment groups showed a significant reduction in neointimal hyperplasia compared to controls, with the long-term infusion demonstrating the most substantial effects on both neointima/media ratio and lumen narrowing .

Clinical Trials

Despite its promising preclinical results, the clinical development of this compound faced challenges. It was evaluated in several Phase 2 trials targeting conditions such as unstable angina and myocardial infarction. However, the clinical efficacy was not consistently demonstrated across studies, leading to its eventual discontinuation in further development .

Case Studies

Several case studies have highlighted the variability in patient responses to direct thrombin inhibitors like this compound. For instance, a comparative analysis involving multiple direct thrombin inhibitors (including this compound) assessed their effects on activated partial thromboplastin time (APTT) variability among patients undergoing anticoagulation therapy . The findings indicated that while this compound was effective in certain populations, its clinical utility was limited by inconsistent patient responses.

Safety Profile

In terms of safety, this compound was generally well-tolerated in clinical trials; however, some adverse effects were noted, including bleeding complications and variations in APTT levels. These safety concerns are critical when considering long-term use in patients at risk for thrombosis .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Inogatran as a thrombin inhibitor, and how is its efficacy quantified in vitro?

this compound is a synthetic thrombin inhibitor that binds competitively to thrombin's active site, blocking its proteolytic activity. Its efficacy is quantified using inhibition constants (Ki), with lower Ki values indicating stronger binding affinity. For instance, in comparative studies, this compound exhibits Ki values in the nanomolar range against thrombin, demonstrating specificity over related proteases like trypsin . Standard in vitro assays include activated partial thromboplastin time (APTT) and thrombin time (TT) to measure anticoagulant effects, often validated through dose-response curves .

Q. What experimental models are commonly used to assess this compound's anticoagulant effects?

Preclinical studies frequently employ murine models to evaluate this compound's pharmacokinetics and pharmacodynamics. For example, intravenous infusion in mice demonstrated dose-dependent inhibition of thrombin activity and collagen deposition in pulmonary fibrosis models . Clinical studies utilize human subjects (healthy volunteers and coronary artery disease patients) to model concentration-APTT relationships, with data pooled from phase I/II trials to account for inter-individual variability .

Q. What are the primary pharmacokinetic and pharmacodynamic parameters used to optimize this compound dosing in clinical studies?

Key parameters include:

- EC50 : Plasma concentration required to achieve 50% of maximal APTT prolongation (e.g., 0.54 µmol/L in healthy subjects vs. 0.72 µmol/L in patients) .

- Slope : Linear increase in APTT per unit concentration (8.0 s·L/µmol in healthy subjects vs. 5.8 s·L/µmol in patients) .

- Target concentration : 1.25–1.45 µmol/L to double APTT from baseline, adjusted for assay-specific variability .

Advanced Research Questions

Q. How can population pharmacodynamic modeling address variability in this compound's anticoagulant response between healthy subjects and patients?

Mixed-effects modeling incorporating covariates (e.g., APTT reagent type, baseline APTT) can explain inter-study variability. For example, integrating the lower limit of the normal reference range as a covariate corrects for methodological differences across clinical centers, enabling pooled analysis of data from 948 patients and 78 healthy subjects . This approach identifies patient-specific factors (e.g., disease state) that reduce drug sensitivity, guiding personalized dosing .

Q. What methodological approaches are recommended when this compound's efficacy data from preclinical models contradict clinical observations?

Discrepancies often arise from interspecies differences in thrombin signaling or assay conditions. To resolve this:

- Validate preclinical findings using human-derived cell lines or patient-derived xenografts.

- Stratify clinical cohorts based on biomarkers of thrombin pathway activation (e.g., plasma D-dimer levels) .

- Apply sensitivity analysis in pharmacodynamic models to quantify the impact of confounding variables like age or comorbidities .

Q. How to design combination therapies using this compound with other kinase inhibitors, considering resistance mechanisms?

Preclinical studies suggest synergistic effects when thrombin inhibitors are combined with kinase inhibitors (e.g., dasatinib). Experimental design should:

- Screen for cross-resistance using panels of kinase inhibitors.

- Measure downstream signaling markers (e.g., pAKT, pSrc) to identify compensatory pathways .

- Use factorial design trials to optimize dose ratios and minimize toxicity .

Q. What in vivo evidence supports this compound's potential application in non-thrombotic conditions like pulmonary fibrosis?

In murine models of bleomycin-induced pulmonary fibrosis, this compound (5 µmol/kg/h) reduced hydroxyproline content (a collagen marker) from 2.59 µg/mg to 1.37 µg/mg tissue, demonstrating near-complete inhibition of collagen deposition. Methodological rigor included blinded histopathological scoring and validation via HPLC for hydroxyproline quantification .

Q. How do inter-study differences in APTT measurement methodologies impact the comparability of this compound's pharmacodynamic data?

APTT variability arises from reagent sensitivity (e.g., silica vs. ellagic acid activators) and equipment calibration. A study-specific correction factor, such as normalizing APTT to the local reference range, reduces inter-center variability by 1.8 seconds, enabling meta-analyses across heterogeneous datasets .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use mixed-effects models to partition variability into biological, methodological, and residual components .

- Experimental Reproducibility : Report APTT assay conditions (reagent brand, equipment) and validate findings across multiple centers .

- Translational Research : Prioritize preclinical models that mimic patient comorbidities (e.g., atherosclerosis for coronary studies) to improve clinical extrapolation .

Eigenschaften

IUPAC Name |

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPROXZBMHOBTQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165895 | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155415-08-0 | |

| Record name | Inogatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inogatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

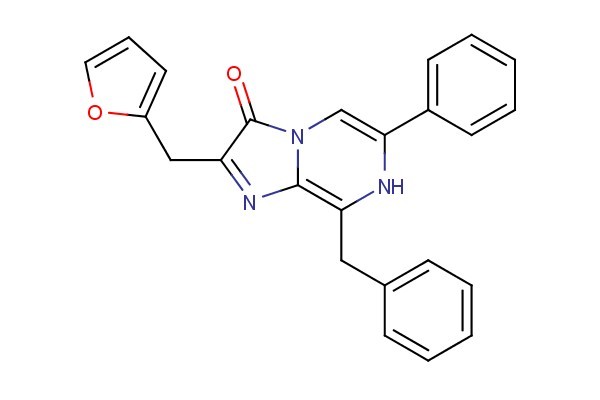

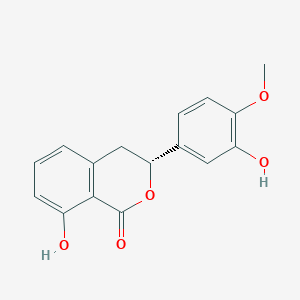

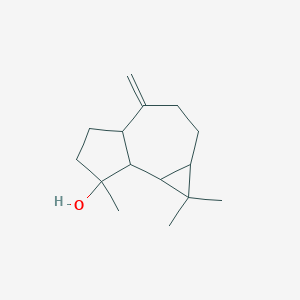

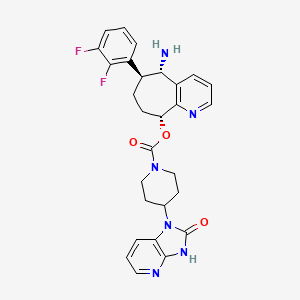

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.